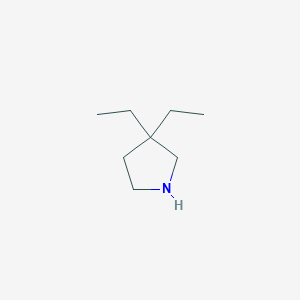

![molecular formula C7H13N3 B1319224 [(1-丙基-1H-吡唑-3-基)甲基]胺 CAS No. 1006333-47-6](/img/structure/B1319224.png)

[(1-丙基-1H-吡唑-3-基)甲基]胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

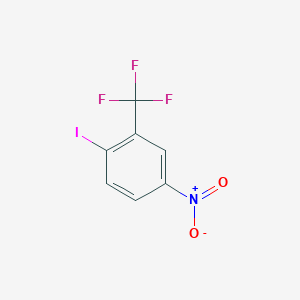

The compound “[(1-propyl-1H-pyrazol-3-yl)methyl]amine” is a derivative of pyrazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

Pyrazole synthesis involves a variety of methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .科学研究应用

合成和表征

- 吡唑衍生物的合成:一项研究描述了各种吡唑衍生物的合成,包括涉及氨甲基链和吡唑的衍生物,其特征在于 FT-IR、紫外-可见和 NMR 光谱等技术。这些化合物对乳腺癌和微生物表现出活性 (Titi 等人,2020 年)。

在缓蚀中的应用

- 铁中的缓蚀:研究表明合成的双吡唑化合物对纯铁在酸性介质中的腐蚀具有抑制作用,作为有效的缓蚀剂 (Chetouani 等人,2005 年)。

细胞毒性

- 对肿瘤细胞的细胞毒活性:由吡唑衍生物合成的化合物对肿瘤细胞系表现出显着的细胞毒活性,表明潜在的治疗应用 (Kodadi 等人,2007 年)。

抗菌和诱导细胞凋亡的剂

- 抗菌活性和细胞凋亡研究:合成了含有吡唑的新型分子杂化物,并显示出显着的体外抗菌活性和卵泡细胞凋亡 (Sindhu 等人,2016 年)。

结构分析和聚合

- 分子结构和聚合:研究涉及分析吡唑衍生物的分子结构及其在聚合过程中的应用,例如聚(甲基丙烯酸甲酯)的合成 (Shin 等人,2016 年)。

CO2 聚合中的催化

- CO2 和环己烯氧化物聚合中的催化:吡唑基化合物被用来形成锌配合物,该配合物作为 CO2 和环己烯氧化物共聚的催化剂,表明它们在绿色化学中的作用 (Matiwane 等人,2020 年)。

作用机制

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects . They have been reported to show potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that pyrazole derivatives can influence a variety of biological activities .

Pharmacokinetics

The compound’s molecular weight (13920) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Similar pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

生化分析

Biochemical Properties

[(1-propyl-1H-pyrazol-3-yl)methyl]amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates . The compound can also bind to proteins like albumin, affecting their function and stability. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and proteins.

Cellular Effects

[(1-propyl-1H-pyrazol-3-yl)methyl]amine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, the compound can affect gene expression by binding to transcription factors and altering their activity. This, in turn, impacts cellular metabolism by regulating the expression of genes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of [(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit enzymes like cytochrome P450 by binding to their active sites and preventing substrate access . It can also activate certain enzymes by stabilizing their active conformations. Furthermore, [(1-propyl-1H-pyrazol-3-yl)methyl]amine can influence gene expression by interacting with transcription factors and modulating their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [(1-propyl-1H-pyrazol-3-yl)methyl]amine change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its activity . Long-term studies have shown that prolonged exposure to [(1-propyl-1H-pyrazol-3-yl)methyl]amine can result in changes in cellular function, such as altered cell proliferation and differentiation rates.

Dosage Effects in Animal Models

The effects of [(1-propyl-1H-pyrazol-3-yl)methyl]amine vary with different dosages in animal models. At low doses, the compound has been observed to have minimal effects on cellular function . At higher doses, it can induce toxic effects, such as oxidative stress and apoptosis. Threshold effects have been noted, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

[(1-propyl-1H-pyrazol-3-yl)methyl]amine is involved in various metabolic pathways, interacting with enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which convert it into more hydrophilic metabolites for excretion . The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels.

Transport and Distribution

Within cells and tissues, [(1-propyl-1H-pyrazol-3-yl)methyl]amine is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its transport to various tissues . The compound’s localization and accumulation are influenced by its interactions with cellular transporters, which can affect its bioavailability and activity.

属性

IUPAC Name |

(1-propylpyrazol-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-2-4-10-5-3-7(6-8)9-10/h3,5H,2,4,6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPZHWVYVNNIRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC(=N1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenamine, 3-chloro-4-[(methylphenyl)thio]-](/img/structure/B1319148.png)

![1-Azaspiro[4.5]decan-8-ol](/img/structure/B1319150.png)

![5-Iodobenzo[d]thiazole](/img/structure/B1319155.png)

![2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B1319158.png)

![6-Fluorobenzo[b]thiophene](/img/structure/B1319161.png)

![3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B1319179.png)